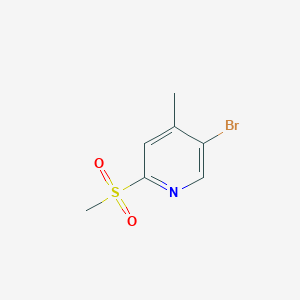

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine

CAS No.: 1279106-02-3

Cat. No.: VC3396561

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279106-02-3 |

|---|---|

| Molecular Formula | C7H8BrNO2S |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 5-bromo-4-methyl-2-methylsulfonylpyridine |

| Standard InChI | InChI=1S/C7H8BrNO2S/c1-5-3-7(12(2,10)11)9-4-6(5)8/h3-4H,1-2H3 |

| Standard InChI Key | QRUHXFFHUQCWGD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)S(=O)(=O)C |

| Canonical SMILES | CC1=CC(=NC=C1Br)S(=O)(=O)C |

Introduction

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine has been well-documented in chemical databases and reference materials. The compound possesses a unique structural arrangement that contributes to its reactivity and applications in organic synthesis pathways. The systematic naming and identification parameters provide essential reference points for researchers working with this compound.

Naming and Identification

| Parameter | Information |

|---|---|

| CAS Registry Number | 1279106-02-3 |

| Molecular Formula | C₇H₈BrNO₂S |

| IUPAC Name | 5-bromo-4-methyl-2-methylsulfonylpyridine |

| Common Synonyms | 5-bromo-2-methanesulfonyl-4-methylpyridine, 5-bromo-4-methyl-2-methylsulfonylpyridine |

| PubChem CID | 58200664 |

| InChIKey | QRUHXFFHUQCWGD-UHFFFAOYSA-N |

The identification parameters provide a comprehensive framework for referencing this compound across various chemical databases and research publications . The CAS registry number serves as a unique identifier that is widely recognized in chemical research and industry applications.

Structural Characteristics

The molecular structure of 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine features a pyridine ring with three functional group substitutions. The spatial arrangement and electronic properties of these substituents contribute to the compound's chemical behavior and reactivity patterns in various synthetic environments.

The structure can be represented by the SMILES notation: CC1=CC(=NC=C1Br)S(=O)(=O)C, which encodes the two-dimensional arrangement of atoms and bonds . The three-dimensional conformation provides additional insights into the spatial relationships between functional groups, influencing reaction pathways and interaction potentials.

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine determine its behavior in chemical reactions, solubility characteristics, and handling requirements. These properties are essential considerations for researchers designing synthetic routes or developing analytical methods involving this compound.

Basic Physical Properties

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine exhibits specific physical characteristics that influence its storage, handling, and application in chemical processes. The molecular weight and other physical parameters are summarized in the following table .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.12 g/mol |

| Physical State | Solid (at standard conditions) |

| Color | Not specified in available data |

| Creation Date (PubChem) | 2012-08-19 |

| Modification Date (PubChem) | 2025-04-05 |

The molecular weight of 250.12 g/mol positions this compound in the medium-weight range for organic heterocycles, influencing its diffusion characteristics and solubility behavior in various solvents .

Applications and Research Context

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine serves primarily as a chemical intermediate in the synthesis of more complex molecules. Its functional group pattern makes it particularly valuable in certain synthetic contexts.

Agrochemical Applications

The search results mention that 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is used as a raw material for the synthesis of pesticides . Brominated pyridine derivatives have historically found applications in the development of agrochemicals due to their stability and potential for further functionalization.

Related Compounds and Structural Analogs

Examining structural analogs provides context for understanding the chemical behavior and applications of 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine. The search results reveal several related compounds that share structural similarities or chemical reactivity patterns.

Pyridine Derivatives

The search results mention 5-bromo-4-methyl-2-vinyl-pyridine (CAS: 1122090-37-2), which shares the same core structure with 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine but features a vinyl group instead of the methylsulfonyl group at the 2-position . This compound would exhibit different reactivity patterns due to the unsaturated vinyl group, potentially participating in addition reactions and polymerizations.

Pyrimidine Analogs

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS: 1060795-14-3) represents a related heterocyclic system, where the pyridine ring is replaced by a pyrimidine ring . This structural variation would alter the electronic properties of the system, potentially affecting reactivity and application profiles. The presence of additional nitrogen in the pyrimidine ring typically increases the electron deficiency of the aromatic system, potentially enhancing reactivity toward nucleophiles.

Table 3: Comparison of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine | 1279106-02-3 | C₇H₈BrNO₂S | 250.12 |

| 5-bromo-4-methyl-2-vinyl-pyridine | 1122090-37-2 | C₈H₈BrN | 198.06 |

| Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate | 1060795-14-3 | C₇H₇BrN₂O₄S | 295.11 |

The structural relationships between these compounds provide insights into how modifications of the core structure can influence chemical properties and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume